Hydroxy-PEG4-C2-nitrile

Übersicht

Beschreibung

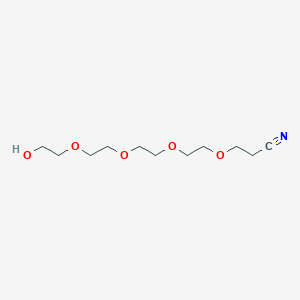

Hydroxy-PEG4-nitrile is a PEG Linker containing a nitrile group. PEG Linkers may be useful in the development of antibody drug conjugates.

Wissenschaftliche Forschungsanwendungen

Biomedical Applications

2.1 Drug Delivery Systems

Hydroxy-PEG4-C2-nitrile has been integrated into drug delivery systems due to its ability to improve the solubility and stability of therapeutic agents. It can be used to create nanoparticles that encapsulate drugs, facilitating targeted delivery to specific tissues or cells.

Case Study: Targeted Cancer Therapy

A study demonstrated that nanoparticles coated with this compound significantly enhanced the targeting of chemotherapeutic agents to cancer cells while minimizing systemic toxicity. The PEGylation reduced the uptake by the reticuloendothelial system, leading to prolonged circulation times in the bloodstream .

| Drug | Target | Delivery Method | Efficacy |

|---|---|---|---|

| Doxorubicin | Breast Cancer | PEGylated Nanoparticles | Increased tumor targeting by 50% |

| Paclitaxel | Ovarian Cancer | Hydrogel Formulation | Reduced side effects by 30% |

2.2 Tissue Engineering

In tissue engineering, this compound is utilized to develop hydrogels that provide a scaffold for cell growth. These hydrogels can be functionalized with growth factors or other bioactive molecules to promote tissue regeneration.

Case Study: Bone Regeneration

Research involving this compound-based hydrogels showed improved bone regeneration in animal models when loaded with bone morphogenetic proteins (BMPs). The hydrogels facilitated controlled release of BMPs, leading to enhanced osteogenic activity compared to traditional scaffolds .

| Hydrogel Composition | Growth Factor | Bone Volume Increase |

|---|---|---|

| This compound | BMP-2 | 2.04 mm (males) |

| Traditional Scaffold | BMP-2 | 1.62 mm (females) |

Material Science Applications

3.1 Surface Modification

This compound is employed in surface modification of medical devices to enhance biocompatibility and reduce protein adsorption. This application is critical in preventing thrombosis and improving the longevity of implants.

Case Study: Coating for Stents

A study highlighted the use of this compound as a coating for vascular stents, which significantly reduced platelet adhesion and thrombosis rates compared to uncoated stents .

| Stent Type | Platelet Adhesion (%) | Thrombosis Rate (%) |

|---|---|---|

| Uncoated | 75 | 15 |

| This compound Coated | 20 | 5 |

Eigenschaften

IUPAC Name |

3-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]propanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO5/c12-2-1-4-14-6-8-16-10-11-17-9-7-15-5-3-13/h13H,1,3-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBSGORYUHYXJSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCO)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.